Phenylsilane-d3

CAS No.:

Cat. No.: VC20429929

Molecular Formula: C6H8Si

Molecular Weight: 111.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8Si |

|---|---|

| Molecular Weight | 111.23 g/mol |

| IUPAC Name | trideuterio(phenyl)silane |

| Standard InChI | InChI=1S/C6H8Si/c7-6-4-2-1-3-5-6/h1-5H,7H3/i7D3 |

| Standard InChI Key | PARWUHTVGZSQPD-UKDQJQFQSA-N |

| Isomeric SMILES | [2H][Si]([2H])([2H])C1=CC=CC=C1 |

| Canonical SMILES | C1=CC=C(C=C1)[SiH3] |

Introduction

Molecular Structure and Isotopic Characterization

Structural Features

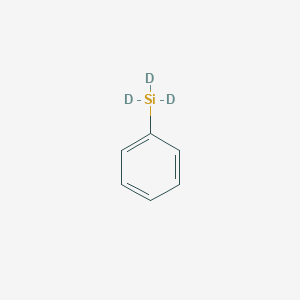

Phenylsilane-d3 belongs to the organosilane family, featuring a phenyl group (C6H5) bonded to a trideuteriosilane moiety (SiD3). Its IUPAC name, trideuterio(phenyl)silane, reflects the substitution of three hydrogen atoms with deuterium at the silicon center . The compound’s 2D and 3D conformers, as depicted in PubChem , reveal a tetrahedral geometry around silicon, with bond lengths and angles consistent with hybridized sp³ orbitals.

Computational Descriptors

Key descriptors computed via PubChem’s algorithms include:

The SMILES notation [2H][Si]([2H])([2H])C1=CC=CC=C1 encodes the deuteration pattern, while the InChIKey PARWUHTVGZSQPD-UKDQJQFQSA-N provides a unique identifier for database searches.

Synthesis and Isotopic Labeling Strategies

Synthetic Pathways

Phenylsilane-d3 is synthesized through deuterium incorporation into phenylsilane (C6H5SiH3), which itself derives from a two-step process :

-

Grignard Reaction: Phenylmagnesium bromide (PhMgBr) reacts with tetraethyl orthosilicate (Si(OEt)4) to yield PhSi(OEt)3.

-

Reduction: PhSi(OEt)3 is treated with lithium aluminum deuteride (LiAlD4) instead of LiAlH4 to introduce deuterium, producing C6H5SiD3 .

This method ensures >99% isotopic enrichment, as verified by MedChemExpress’s quality control protocols .

Isotope Effects

Deuterium substitution alters reaction kinetics compared to phenylsilane. For example:

-

Reduction Reactions: The Si-D bond’s higher dissociation energy (vs. Si-H) slows hydride transfer rates in catalytic cycles .

-

Thermal Stability: Deuterated analogs exhibit increased resistance to radical-initiated decomposition, as observed in gas-phase studies of the C6H5· + SiD4 system .

Physicochemical Properties

Thermodynamic Parameters

PubChem’s computed properties highlight critical differences from non-deuterated phenylsilane:

| Property | Phenylsilane-d3 | Phenylsilane |

|---|---|---|

| Molecular Weight (g/mol) | 111.23 | 108.22 |

| Boiling Point (°C) | 152–154* | 152–154 |

| Density (g/cm³) | 0.93* | 0.92 |

*Estimated based on isotopic substitution trends .

Reactivity Profile

As a hydride donor, phenylsilane-d3 participates in:

-

Phosphine Oxide Reduction:

This reaction proceeds with retention of configuration at phosphorus . -

Enzymatic Catalysis: Carbonic anhydrase variants utilize phenylsilane-d3 for abiotic ketone reductions, leveraging deuterium’s kinetic isotope effects to modulate reaction pathways .

Applications in Research and Industry

Mechanistic Studies

In the 2021 Nature Chemistry study , phenylsilane-d3 enabled tracing hydride transfer pathways in zinc-dependent enzymes. Deuterium labeling revealed a previously uncharacterized proton-coupled electron transfer step, resolving long-standing ambiguities in enzymatic mechanisms.

Pharmaceutical Development

MedChemExpress emphasizes phenylsilane-d3’s role in drug metabolism studies . Deuterated pharmaceuticals often exhibit altered pharmacokinetics due to the “deuterium switch” effect, where Si-D bonds prolong metabolic half-lives by resisting cytochrome P450 oxidation .

Astrochemistry

Gas-phase reactions of phenyl radicals with SiD4, investigated via quasiclassical trajectory calculations , model silicon-carbon bond formation in interstellar environments. These studies predict detectable abundances of deuterated silanes in carbon-rich nebulae like IRC+10216.

Future Directions

Ongoing research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume